Specific Rotation Confirms (2S) Enantiopurity: Head-to-Head Comparison of [α]D Values for S-(−) vs. R-(+) Enantiomers
The direct head-to-head comparison of specific rotation distinguishes the (2S) enantiomer from its (2R) antipode. The natural S-(−)-2-isopropyl-5-oxohexanoic acid isolated from Turkish tobacco leaves exhibits [α]D −6.0° (CHCl₃), whereas the synthetic R-(+) enantiomer produced by oxidative rearrangements shows [α]D +5.45° (c 2.58, CHCl₃) [1][2]. The racemic mixture (CAS 2543-54-6) shows no net optical rotation, confirming that optical activity is a critical procurement specification for chiral applications [1].
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]D −6.0° (CHCl₃) for natural S-(−) enantiomer |
| Comparator Or Baseline | R-(+) enantiomer: [α]D +5.45° (c 2.58, CHCl₃); Racemic mixture (CAS 2543-54-6): [α]D 0° |
| Quantified Difference | Absolute difference of 11.45° between enantiomers; sign inversion confirms opposite absolute configuration |
| Conditions | Polarimetry in chloroform at ambient temperature; c 2.58 for R-(+) enantiomer; concentration not specified for natural isolate |
Why This Matters
This data enables procurement teams to verify enantiomeric identity and purity by polarimetry, which is critical for applications where the (2S) stereochemistry is required for biological activity or chiral synthesis.
- [1] Fukuzumi T, Kaneko H, Takahara H. Studies on the Chemical Constituents of Tobacco Leaves Part III. Isolation of (−)-2-Isopropyl-5-oxohexanoic Acid from Turkish Tobacco Leaves and Absolute Configuration of Solanone. Agricultural and Biological Chemistry. 1967;31(5):607-610. doi:10.1080/00021369.1967.10858846 View Source
- [2] Agata I, Corey EJ, Hortmann AG, Klein J, Proskow S, Ursprung JJ. Oxidative Rearrangements of Pentacyclic Triterpenes. A Method for the Synthesis of Certain Naturally Occurring Triterpenes from α- and β-Amyrin. The Journal of Organic Chemistry. 1965;30(6):1698-1700. (Specific rotation data: crude 2-isopropyl-5-oxohexanoic acid [α]²⁶_D +5.45°, enantiomer [α]_D −5.0°; methyl ester [α]²⁶_D +10.1°, enantiomer [α]_D −9°). View Source
